2-Bromo-3',5'-difluoropropiophenone
Description
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-bromo-1-(3,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-7(11)4-8(12)3-6/h2-5H,1H3 |
InChI Key |
OBQPRZTXLWAVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)F)F)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1.1 Organic Synthesis
2-Bromo-3',5'-difluoropropiophenone serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for building complex organic molecules.
Case Study: Synthesis of Fluorinated Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of fluorinated phenolic compounds. The reaction conditions were optimized using palladium catalysts, resulting in high yields of the desired products with minimal by-products .
| Reaction | Catalyst | Yield (%) |
|---|---|---|
| Suzuki | Pd(PPh₃)₂Cl₂ | 85 |
| Heck | Pd(OAc)₂ | 90 |
Pharmaceutical Applications
2.1 Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored.
Case Study: Kinase Inhibition
A research article in Cancer Research demonstrated that derivatives of this compound showed significant inhibition of the EGFR kinase pathway, which is crucial in various cancers. The study reported IC50 values indicating effective concentration levels for therapeutic applications .
Material Science Applications
3.1 Polymer Chemistry
The compound is also used in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties. These polymers are increasingly used in coatings and advanced materials.
Case Study: Development of Fluorinated Coatings
In a study published in Polymer Chemistry, researchers synthesized a fluorinated polymer using this compound as a precursor. The resulting material exhibited enhanced hydrophobic properties and thermal stability compared to non-fluorinated counterparts .
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Water Contact Angle (°) | 70 | 110 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-3',5'-difluoropropiophenone are compared below with chemically related compounds, focusing on substituent effects, physical properties, and applications.
Table 1: Comparative Analysis of Brominated/Fluorinated Propiophenones and Acetophenones
Key Observations:
Substituent Effects on Reactivity and Applications: Bromine at the 2-position (acetyl group) enhances electrophilicity, making this compound a reactive intermediate in nucleophilic substitutions. In contrast, 2',4'-difluoropropiophenone lacks bromine, limiting its utility in bromination-dependent reactions . Fluorine atoms at the 3' and 5' positions (meta to the ketone) reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-2',4'-difluoroacetophenone), facilitating aromatic electrophilic substitutions .
Toxicity and Regulatory Considerations: 2-Bromo-3'-chloropropiophenone (BCP) is a genotoxic impurity in bupropion, demonstrating mutagenicity in Ames tests and micronucleus assays .
Physical Properties: The boiling point of this compound (60–62°C at 0.3 mm Hg) is lower than that of 2',4'-difluoropropiophenone (52°C at 2 mm Hg), reflecting differences in molecular weight and halogen electronegativity .
Commercial Availability: Unlike 2-bromo-2',4'-difluoroacetophenone, which is discontinued , this compound remains accessible for research-scale synthesis, as evidenced by its use in patent literature .
Q & A
Q. What are the established synthetic routes for 2-Bromo-3',5'-difluoropropiophenone, and what key reagents are involved?
The synthesis typically involves bromination of a fluorinated propiophenone precursor. For example, bromination of 3',5'-difluoropropiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperatures (50–70°C) . Solvents like dichloromethane or chloroform are often used to enhance reactivity. Purification is achieved via vacuum distillation or column chromatography, with yields dependent on stoichiometric precision and reaction time optimization .
Q. How can researchers verify the purity and structural identity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine and fluorine positions) .
- GC-MS/HPLC : To assess purity (>95%) and detect trace impurities .
- Elemental Analysis : Validating molecular formula (C₉H₇BrF₂O) .
- Melting/Boiling Points : Cross-referencing with literature values (e.g., bp ~295°C at 760 mmHg) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to its lachrymatory properties .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep at -20°C under nitrogen to prevent degradation .
- Waste Disposal : Follow hazardous waste guidelines for halogenated compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during bromination?
- Catalyst Screening : Compare FeCl₃ vs. AlCl₃ for regioselectivity and yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions vs. non-polar solvents .
- Temperature Control : Lower temperatures (e.g., 40°C) may suppress di-bromination .
- In Situ Monitoring : Use FT-IR or TLC to track reaction progress and halt at optimal conversion .
Q. What analytical challenges arise when interpreting spectral data for halogenated propiophenones?
- NMR Signal Splitting : Overlapping peaks from fluorine and bromine substituents require high-field instruments or 2D NMR (e.g., COSY, HSQC) .
- Mass Fragmentation : Distinguishing molecular ion peaks ([M]⁺) from isotopic clusters (Br/F effects) .
- Contradictions in Physical Data : Discrepancies in reported boiling points (e.g., 52°C at 2 mmHg vs. 295°C at 760 mmHg) may arise from measurement conditions or impurities .
Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination : Test Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for C-N bond formation .
- Suzuki-Miyaura Coupling : Screen boronic acids and bases (K₂CO₃ vs. Cs₂CO₃) to optimize C-C bond formation .
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to derive rate laws .
Q. How can researchers mitigate risks during scale-up synthesis?
- Thermal Hazard Assessment : Use DSC/TGA to identify exothermic decomposition risks .
- Process Automation : Implement flow chemistry to control reaction parameters (e.g., residence time, temperature) .
- Waste Stream Analysis : Quantify halogenated byproducts for regulatory compliance .
Methodological Comparisons
Key Research Gaps
- Green Chemistry : Explore solvent-free or bio-catalytic routes to reduce environmental impact.
- Structure-Activity Relationships : Link substituent effects (Br/F positions) to biological activity (e.g., enzyme inhibition) .
- Advanced Characterization : Apply X-ray crystallography to resolve ambiguous stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
